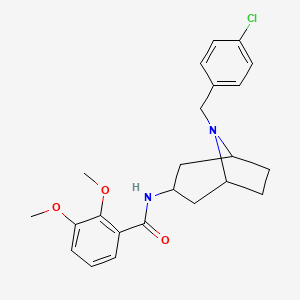
exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(321)oct-3-yl)-2,3-dimethoxybenzamide” is a complex organic molecule that features a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide” typically involves multiple steps, including the formation of the bicyclic core, introduction of the chlorophenylmethyl group, and the attachment of the dimethoxybenzamide moiety. Common synthetic routes may include:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Chlorophenylmethyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Dimethoxybenzamide Moiety: This can be done through amide bond formation using coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide
- N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzoate
Uniqueness
The uniqueness of “exo-N-(8-((4-Chlorophenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dimethoxybenzamide” lies in its specific structural configuration and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
83130-45-4 |
|---|---|
Molecular Formula |
C23H27ClN2O3 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[8-[(4-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C23H27ClN2O3/c1-28-21-5-3-4-20(22(21)29-2)23(27)25-17-12-18-10-11-19(13-17)26(18)14-15-6-8-16(24)9-7-15/h3-9,17-19H,10-14H2,1-2H3,(H,25,27) |
InChI Key |
FQFCBCMRPSOCMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


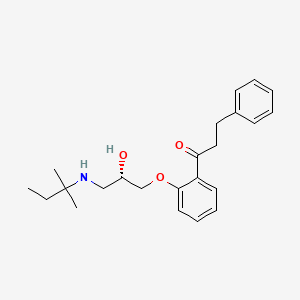
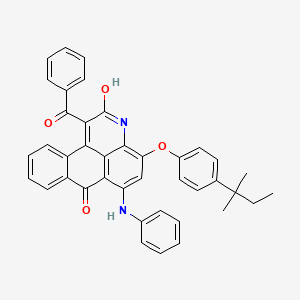
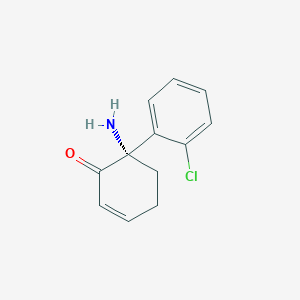
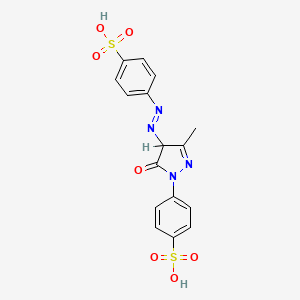

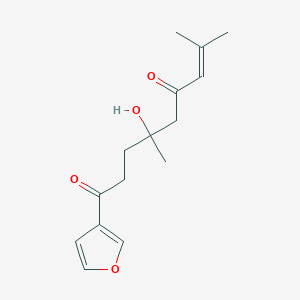
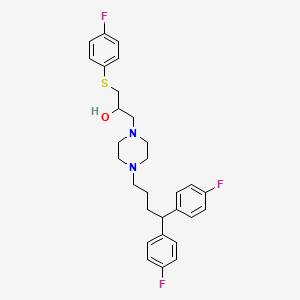
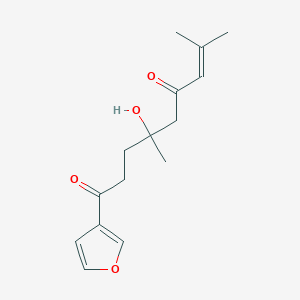
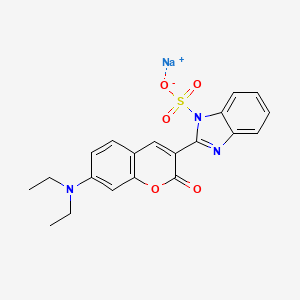
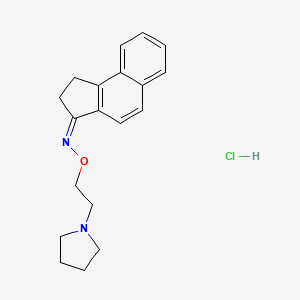
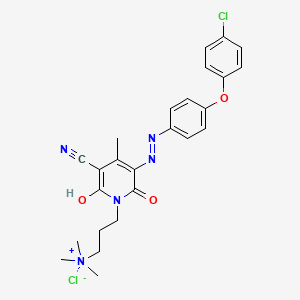
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)
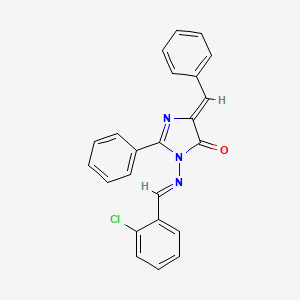
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)
